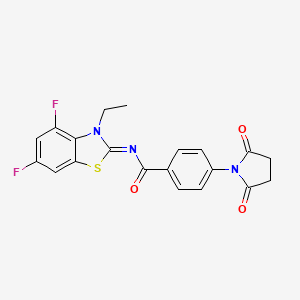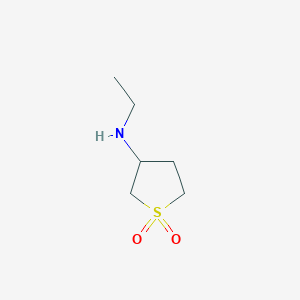![molecular formula C10H11ClN2S B2837330 [2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride CAS No. 1216451-39-6](/img/structure/B2837330.png)
[2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride” is a chemical compound that is used in the pharmaceutical industry as a building block for the synthesis of various drugs and bioactive molecules . It has a molecular weight of 226.73 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N, N-disubstituted β-amino acids and their derivatives with thiazole, aromatic, and heterocyclic substituents were synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method .Molecular Structure Analysis
The molecular structure of “[2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride” can be represented by the SMILES stringCc1csc(n1)-c2ccccc2CN . The InChI code for this compound is 1S/C10H10N2S.ClH/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H . Physical And Chemical Properties Analysis
“[2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride” is a solid at room temperature . It has a melting point of 217-218°C .Applications De Recherche Scientifique
Histaminergic H1-Receptor Activities : A study by Walczyński et al. (1999) discussed the synthesis of 2-substituted thiazol-4-ylethanamines for their histaminergic H1-receptor activities. Compounds with 2-phenyl substitution showed weak H1-agonistic activity. This indicates potential applications in histamine-related research and therapies (Walczyński et al., 1999).
Antimicrobial Evaluation : Visagaperumal et al. (2010) synthesized various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine and evaluated their antibacterial and antifungal activities. These compounds exhibited variable degrees of antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Visagaperumal et al., 2010).
COVID-19 Drug Candidates : In 2022, Abu-Melha et al. reported the synthesis of a novel series of compounds, including 1-aryl-N-[4-phenyl-5-(arylazo)thiazol-2-yl)methanimines, and conducted molecular docking studies to evaluate them as potential COVID-19 therapeutic agents. The high binding scores of these compounds to the SARS-CoV-2 main protease suggest their promise in COVID-19 treatment research (Abu-Melha et al., 2022).
Anticonvulsant Stereochemistry : A study by Camerman et al. (2005) on thiadiazole anticonvulsants, including 1-[5-(biphenyl-2-yl)-1,3,4-thiadiazol-2-yl]methanaminium chloride, revealed insights into their stereochemical basis for activity. This research helps in understanding the molecular mechanisms of anticonvulsant drugs (Camerman et al., 2005).
Catalytic Applications : Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives for catalytic applications. The study demonstrated their potential in catalytic reactions, where they show good activity and selectivity (Roffe et al., 2016).
Antidepressant and Anticonvulsant Activities : A study by Ruhoğlu et al. (2005) investigated 1,3,5-Trisubstituted Pyrazolines for their antidepressant and anticonvulsant activities. Some compounds in this class showed activities equivalent to or higher than known antidepressant drugs (Ruhoğlu et al., 2005).
Anticancer Activity of Complexes : Mbugua et al. (2020) synthesized new palladium and platinum complexes based on Schiff base ligands derived from pyrrole, including R-(phenyl)methanamine. These complexes were found to have significant anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
[2-(1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.ClH/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10;/h1-6H,7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVFYMGNLHDZBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=NC=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetamide](/img/structure/B2837249.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2837250.png)
![7-(4-Chlorophenyl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(13),4,9,11-tetraene](/img/structure/B2837252.png)

![6-Bromo-2-chloro-4-fluorobenzo[d]thiazole](/img/structure/B2837255.png)
![1-[2-(2-Nitrophenyl)ethanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2837256.png)

![5-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2837258.png)
![4-(3,5-Dimethoxyphenyl)-3-(3-methoxyphenoxy)-1-[2-methyl-2-(morpholin-4-yl)propyl]azetidin-2-one](/img/structure/B2837263.png)
![(3S,4R)-3-Azido-4-methoxy-1,8-dioxaspiro[4.5]decane](/img/structure/B2837264.png)

![2-Cyclopropyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2837267.png)
![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2837269.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoquinoline-1-carboxamide](/img/structure/B2837270.png)